molecular formula C27H49N3O6 B13393923 N-a-Boc-N-e-allyloxycarbonyl-L-lysinedicyclohexylaminesalt

N-a-Boc-N-e-allyloxycarbonyl-L-lysinedicyclohexylaminesalt

Cat. No.: B13393923
M. Wt: 511.7 g/mol
InChI Key: TXVAVNGGMCSJEA-UHFFFAOYSA-N
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Description

N-α-Boc-N-ε-allyloxycarbonyl-L-lysine dicyclohexylamine salt is a protected lysine derivative extensively employed in peptide synthesis. Its structure features two orthogonal protecting groups:

  • N-α-tert-butoxycarbonyl (Boc): A base-labile group protecting the α-amino group of lysine.
  • N-ε-allyloxycarbonyl (Alloc): A palladium-catalyzed deprotectable group shielding the ε-amino side chain. The dicyclohexylamine (DCHA) salt form enhances solubility in organic solvents and stabilizes the carboxylic acid moiety during solid-phase synthesis .

This compound is critical for synthesizing complex peptides requiring selective deprotection strategies, particularly in chemoselective ligation or segment condensation .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVAVNGGMCSJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-D-LYS(ALOC)-OH DCHA typically involves the protection of the lysine amino group with a tert-butyloxycarbonyl (BOC) group and the side chain amino group with an allyloxycarbonyl (ALOC) group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of BOC-D-LYS(ALOC)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

BOC-D-LYS(ALOC)-OH DCHA undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the BOC and ALOC protecting groups using reagents like trifluoroacetic acid (TFA) or palladium catalysts.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane for BOC removal; palladium on carbon (Pd/C) with hydrogen gas for ALOC removal.

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Major Products Formed

    Deprotection: Lysine derivatives with free amino groups.

    Coupling: Peptides and peptide conjugates.

Scientific Research Applications

BOC-D-LYS(ALOC)-OH DCHA is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of BOC-D-LYS(ALOC)-OH DCHA involves its role as a protected amino acid derivative. The BOC and ALOC groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Backbone Variations: Lysine vs. Ornithine and Diaminopropionic Acid

Compounds with analogous backbones but differing in amino acid residues include:

Compound Name Amino Acid Backbone Protecting Groups Key Differences
N-α-Boc-N-ε-Alloc-L-lysine DCHA salt L-Lysine Boc (α), Alloc (ε) Standard for ε-amine protection in lysine.
N-α-Alloc-N-δ-Boc-L-ornithine DCHA salt L-Ornithine Alloc (α), Boc (δ) Shorter side chain (δ-amino vs. ε-amino in lysine), altering steric and reactivity profiles .
N-α-Boc-N-β-Alloc-L-2,3-diaminopropionic acid DCHA salt L-2,3-Diaminopropionic acid Boc (α), Alloc (β) Shorter backbone (C3 vs. C6 in lysine), limiting side-chain flexibility .

Research Findings :

  • Lysine derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMF) compared to ornithine analogs due to longer side chains .
  • Diaminopropionic acid analogs are preferred for constrained peptide architectures but require careful optimization to avoid racemization .

Protecting Group Variations

Alternative protecting groups on lysine derivatives influence deprotection conditions and compatibility:

Compound Name Protecting Groups Deprotection Conditions Applications
N-α-Boc-N-ε-Alloc-L-lysine DCHA salt Boc (α), Alloc (ε) Boc: TFA; Alloc: Pd(0)/PhSiH₃ Orthogonal deprotection for stepwise synthesis .
N-α-Z-N-ε-Boc-L-lysine DCHA salt Z (α), Boc (ε) Z: H₂/Pd-C; Boc: TFA Requires hydrogenation, incompatible with thiol-containing peptides .
N-α-Fmoc-N-ε-Alloc-L-lysine DCHA salt Fmoc (α), Alloc (ε) Fmoc: piperidine; Alloc: Pd(0)/PhSiH₃ Compatible with Fmoc-based SPPS but sensitive to basic conditions .

Research Findings :

  • Alloc deprotection is milder than Z-group removal, enabling compatibility with acid-sensitive residues .
  • Boc/Alloc combinations are favored over Fmoc/Alloc in large-scale synthesis due to reduced side reactions during prolonged TFA exposure .

Salt Form Variations

Dicyclohexylamine is a common counterion, but other salts alter crystallization and solubility:

Compound Name Salt Form Solubility (in DMF) Stability
N-α-Boc-N-ε-Alloc-L-lysine DCHA salt Dicyclohexylamine 25 mM (25°C) Stable ≥1 year at -20°C .
N-α-Boc-N-ε-Alloc-L-lysine TFA salt Trifluoroacetate 50 mM (25°C) Hygroscopic; requires desiccation .
N-α-Boc-N-ε-Alloc-L-lysine free acid None <5 mM (25°C) Prone to dimerization; limited shelf life .

Research Findings :

  • DCHA salts are preferred for long-term storage but require neutralization before coupling reactions.
  • TFA salts offer higher solubility but complicate purification due to residual triflate ions .

Biological Activity

Overview of N-a-Boc-N-e-allyloxycarbonyl-L-lysinedicyclohexylaminesalt

This compound is a derivative of lysine, which is an essential amino acid important for various biological functions. The compound features a Boc (tert-butyloxycarbonyl) protecting group and an allyloxycarbonyl moiety, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.

The biological activity of this compound can be attributed to its structural features. The lysine residue plays a crucial role in protein synthesis and enzyme activity. The Boc and allyloxycarbonyl groups allow for selective reactions, making this compound useful in various biochemical applications, including drug development and protein engineering.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of lysine have been studied for their ability to inhibit bacterial growth and biofilm formation. This suggests that this compound may possess similar antimicrobial effects, although specific studies would be needed to confirm this.

Cell Penetration

The presence of the dicyclohexylamine salt form may enhance the compound's ability to penetrate cell membranes. This property is crucial for therapeutic agents aimed at intracellular targets. Studies on related compounds have shown that modifications to the amino acid side chains can significantly affect cell permeability.

Case Studies

  • Peptide Synthesis : In a study focused on peptide synthesis, researchers utilized Boc-protected lysine derivatives to create novel peptides with enhanced stability and bioactivity. The incorporation of allyloxycarbonyl groups facilitated selective deprotection steps, allowing for controlled synthesis of complex peptide structures.
  • Antimicrobial Testing : A comparative study involving various lysine derivatives demonstrated that certain modifications led to increased antimicrobial efficacy against Gram-positive bacteria. While direct data on this compound is lacking, these findings suggest potential for similar applications.
  • Cellular Uptake Studies : Research evaluating the cellular uptake of amino acid derivatives indicated that compounds with bulky side chains, like dicyclohexylamine, showed enhanced uptake in mammalian cells. This could imply that this compound may also exhibit favorable cellular uptake characteristics.

Research Findings Summary Table

Study FocusFindingsImplications
Peptide SynthesisSuccessful synthesis using Boc-protected lysine derivativesPotential for creating bioactive peptides
Antimicrobial ActivityIncreased efficacy observed in modified lysine derivativesSuggests potential antimicrobial properties
Cellular UptakeEnhanced uptake in mammalian cells with bulky side chainsIndicates possible therapeutic applications

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